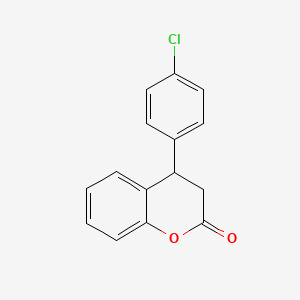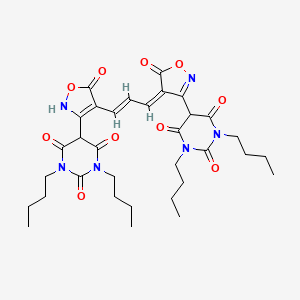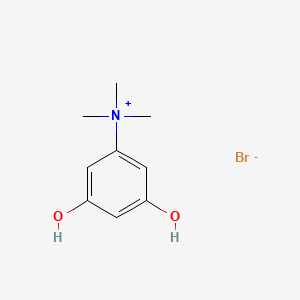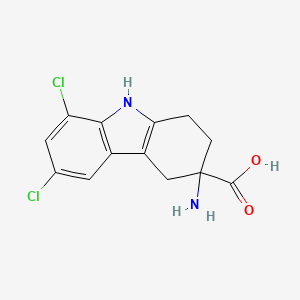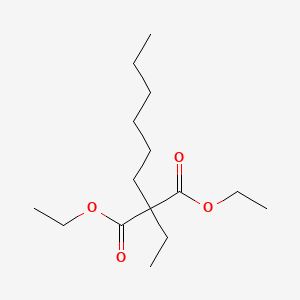
Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is a chemical compound with the molecular formula C18-H32-N3-O2.Br and a molecular weight of 402.44 . This compound is known for its unique structure, which includes a pyridyl group, a methylammonium group, and a dimethylcarbamate ester. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) involves several steps. The starting materials typically include 3-hydroxy-2-pyridine, dibutylamine, and dimethylcarbamoyl chloride. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may include steps like nucleophilic substitution and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or ammonium groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Aplicaciones Científicas De Investigación
Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) include:
- Pyridostigmine bromide
- Neostigmine bromide
- Physostigmine
Uniqueness
What sets Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
66902-87-2 |
|---|---|
Fórmula molecular |
C18H32BrN3O2 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
dibutyl-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl]-methylazanium;bromide |
InChI |
InChI=1S/C18H32N3O2.BrH/c1-6-8-13-21(5,14-9-7-2)15-16-17(11-10-12-19-16)23-18(22)20(3)4;/h10-12H,6-9,13-15H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
URCSRVOODCZOSY-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](C)(CCCC)CC1=C(C=CC=N1)OC(=O)N(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)
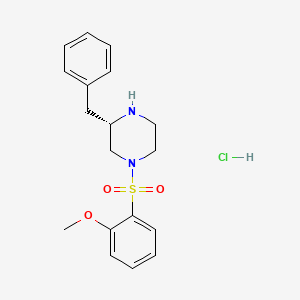
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)
![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)
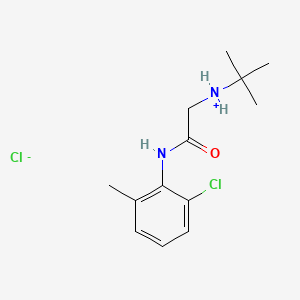
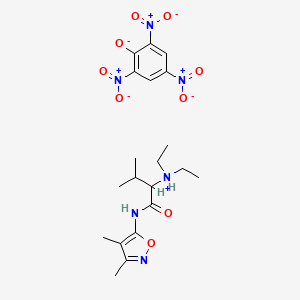
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
